N2-(tert-Butoxycarbonyl)-L-arginine
Description
Significance of Protected Amino Acids in Peptide Chemistry Research
The synthesis of peptides, whether in solution or on a solid support, necessitates the use of protected amino acids. Amino acids possess multiple reactive functional groups, including the alpha-amino group, the carboxyl group, and potentially reactive groups within their side chains (such as the guanidine (B92328) group in arginine). Without appropriate protection, attempts to form a peptide bond between two amino acids would lead to uncontrolled polymerization and the formation of a complex mixture of undesired byproducts. nih.govaltabioscience.com
Protecting groups serve as temporary masks for these reactive sites, allowing for selective coupling reactions to occur at the desired location – typically between the alpha-carboxyl group of one amino acid and the deprotected alpha-amino group of another, facilitating the stepwise elongation of the peptide chain. nih.govaltabioscience.comekb.eg The choice of protecting group is critical, requiring orthogonality (compatibility with other protecting groups used in the synthesis) and the ability to be removed efficiently under specific conditions without damaging the growing peptide chain or other protected functionalities. nih.govthermofisher.comresearchgate.netiris-biotech.de
The protection of the alpha-amino group is particularly important as it is removed multiple times during a standard peptide synthesis as each new amino acid is coupled to the growing chain. researchgate.netacs.org This temporary protection ensures that the incoming amino acid reacts only at its carboxyl terminus with the free amino terminus of the peptide on the solid support, preventing self-coupling or reaction at the wrong end. altabioscience.comamericanpeptidesociety.org
Overview of Boc-Arg-OH as a Strategic Building Block in Peptide Synthesis
Boc-Arg-OH is a key building block in peptide synthesis, specifically within the Boc (tert-butyloxycarbonyl) strategy. In this approach, the alpha-amino group of each amino acid is protected with a Boc group, which is acid-labile and typically removed using a strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orglibretexts.orgchempep.com Boc-Arg-OH provides the necessary alpha-amino protection for incorporating arginine residues into a peptide sequence using Boc chemistry.
The inherent basicity of the arginine side chain's guanidine group (pKa ~12.5) poses a significant challenge in peptide synthesis, as it can interfere with coupling reactions and lead to undesirable side products, such as lactam formation or racemization. nih.govrsc.org While Boc-Arg-OH features the Boc group on the alpha-amino group, the guanidine group itself often requires additional protection in many synthetic strategies to ensure clean reactions and high yields. However, Boc-Arg-OH itself, with only the alpha-amino protected, can be used in specific synthetic approaches, particularly when side-chain unprotected arginine is tolerated or desired, or when orthogonal protection strategies are employed for the side chain. rsc.org
Boc-Arg-OH has been utilized in the synthesis of various peptides, including antibacterial peptides and as a model substrate in studies of protein cross-linking. caymanchem.com Its application extends to the synthesis of amino acid prodrugs, demonstrating its utility in developing targeted therapeutic agents. biosynth.com
Evolution of Arginine Protecting Group Methodologies in Organic Synthesis
The protection of the arginine guanidine side chain has evolved significantly to address the challenges it presents in peptide synthesis. Early Boc-based strategies often employed protecting groups like the nitro (NO2) or tosyl (Tos) groups for the arginine side chain. nih.govpeptide.com The nitro group, for instance, was removed during the final HF cleavage step in Boc solid-phase peptide synthesis (SPPS) but could lead to side reactions. peptide.com The tosyl group was also used in Boc chemistry and removed by strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA). nih.govchemimpex.com
Later developments introduced more labile protecting groups for the arginine side chain, particularly in the context of the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy. Groups like 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) were developed, offering milder removal conditions, typically with TFA. nih.govpeptide.com The Pbf group is currently one of the most popular protecting groups for arginine in Fmoc chemistry due to its lability. rsc.org
While Fmoc chemistry has largely superseded Boc in many standard SPPS applications due to its milder deprotection conditions (base-labile Fmoc vs. acid-labile Boc) and compatibility with automated synthesis, the Boc strategy remains relevant in specific cases, such as the synthesis of short peptides or when acid-stable protecting groups are required for the side chains. americanpeptidesociety.orgiris-biotech.de The evolution of arginine protecting groups reflects the ongoing efforts to optimize peptide synthesis methodologies, aiming for improved yields, purity, and efficiency while minimizing undesirable side reactions. The development of orthogonal protection schemes, where different protecting groups are removed under distinct conditions, has been a key aspect of this evolution, allowing for greater control over the synthetic process. researchgate.netiris-biotech.de
The synthesis of protected arginine derivatives, including those used in Boc chemistry, involves specific chemical reactions to introduce the protecting groups selectively. For instance, the Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org The synthesis of side-chain protected arginine derivatives, such as Boc-Arg(Pbf)-OH, involves sequential protection steps. google.com
Chemical and Physical Properties of Boc-Arg-OH
Boc-Arg-OH (Nα-Boc-L-Arginine) is typically described as a white to yellow solid powder. lookchem.comchembk.com
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₄O₄ | caymanchem.comthermofisher.com |
| Molecular Weight | 274.3 g/mol | caymanchem.comthermofisher.com |
| CAS Number | 13726-76-6 | caymanchem.comsigmaaldrich.com |
| Melting Point | 117-119 °C | lookchem.comchembk.com |
| Optical Activity | [α]²⁰/D -6.5°, c = 1 in acetic acid | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in DMF, DMSO, Ethanol, slightly soluble in water and PBS (pH 7.2) | caymanchem.comchembk.comfishersci.ca |
| Appearance | White to yellow solid | lookchem.comchembk.com |
Research Findings and Applications
Boc-Arg-OH has been employed in various research applications. It has been used as a building block in the synthesis of antibacterial peptides. caymanchem.com Studies investigating methylglyoxal (B44143) peptide crosslinking via the Maillard reaction have utilized Boc-Arg-OH as an in vitro model substrate. caymanchem.com Furthermore, research in cosmetic chemistry has explored the role of Boc-Arg-OH in stabilizing reactive intermediates during tanning reactions. sigmaaldrich.comsigmaaldrich.com Its side-chain protonation states have also been examined in the context of optimizing fluorescence in peptide synthesis for bioimaging. sigmaaldrich.comsigmaaldrich.com Boc-Arg-OH is also explored in biotechnology research for the development of new bioactive molecules and in the pharmaceutical industry for novel drug delivery systems and enzyme inhibition studies. chemimpex.comlookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIYOPBCOPMSS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160126 | |
| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-76-6 | |
| Record name | N-tert-Butoxycarbonyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-(tert-butoxycarbonyl)-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Innovations for Boc Arg Oh and Its Derivatives
Classical and Contemporary Synthesis of Boc-Arg-OH
The synthesis of Boc-Arg-OH primarily involves the selective protection of the α-amino group of L-arginine with the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting arginine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The choice of solvent and base is critical to ensure high yields and prevent side reactions.
Guanidino Side-Chain Protection Schemes in Arginine Derivatives
A common strategy for protecting the guanidino group of arginine involves the use of two tert-butyloxycarbonyl (Boc) groups, leading to the formation of Nω,Nω'-bis-Boc-arginine derivatives. mdpi.com This bis-Boc protection effectively shields the guanidino functionality. biosynth.com Both Boc groups on the side chain can be removed simultaneously with the α-amino Boc group using trifluoroacetic acid (TFA) in water (95:5) at room temperature within an hour. nih.govmdpi.com However, a significant drawback of this strategy is the increased propensity for δ-lactam formation, a common side reaction during the activation of the carboxylic acid group of arginine for peptide coupling. nih.govresearchgate.net Furthermore, the bis-Boc protected arginine has shown limited stability in dimethylformamide (DMF) and in solutions containing OxymaPure. nih.govmdpi.com
The p-toluenesulfonyl (Tos) group is a well-established protecting group for the arginine side chain, particularly in Boc-based solid-phase peptide synthesis (SPPS). nih.govpeptide.com It is known for its excellent stability under both acidic and basic conditions, as well as during catalytic hydrogenation. creative-peptides.com The Tos group is typically removed under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.govug.edu.pl While effective, the harsh removal conditions can sometimes lead to side reactions. For instance, the released tosyl group can modify tryptophan residues, a side reaction that can be suppressed by the addition of thioanisole to the cleavage cocktail. peptide.com Despite the harsh removal conditions, Boc-Arg(Tos)-OH remains a frequently utilized derivative in Boc SPPS. peptide.com
| Protecting Group | Structure | Introduction Conditions | Removal Conditions | Advantages | Disadvantages |
| Bis-Boc | Two tert-butyloxycarbonyl groups on the guanidino nitrogen atoms. | Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. | Trifluoroacetic acid (TFA) in water (95:5) at room temperature. nih.govmdpi.com | Readily removed with the α-Boc group. | Prone to δ-lactam formation nih.govresearchgate.net; Limited stability in DMF. nih.govmdpi.com |
| Tosyl (Tos) | p-toluenesulfonyl group attached to a guanidino nitrogen. | Reaction with tosyl chloride (TsCl) under basic conditions. | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). nih.govug.edu.pl | High stability to acid and base. creative-peptides.com | Harsh removal conditions nih.gov; Can lead to modification of tryptophan residues. peptide.com |
The mesitylene-2-sulfonyl (Mts) and 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) groups were developed as more acid-labile alternatives to the Tosyl group for arginine side-chain protection. nih.gov The Mtr group, in particular, found widespread use in Fmoc-based peptide synthesis. peptide.com It can be removed with trifluoroacetic acid (TFA) in the presence of scavengers like thioanisole, although prolonged treatment times may be necessary, especially for peptides containing multiple Arg(Mtr) residues. nih.govpeptide.com The relative rate of acid-catalyzed deprotection for common sulfonyl-based protecting groups is generally Pbf > Pmc > Mtr > Mts > Tos. peptide.com
The nitro (NO₂) group is one of the classical protecting groups for the guanidino side chain of arginine. peptide.com A key advantage of the NO₂ group is its ability to prevent the formation of δ-lactam, a significant side reaction during the coupling of arginine. nih.govresearchgate.net It is stable to trifluoromethanesulfonic acid (TFMSA), TMSOTf, and HBr/AcOH, making it useful for the synthesis of protected peptide fragments. peptide.com Historically, the removal of the NO₂ group required harsh conditions like catalytic hydrogenation, which could be problematic for peptides containing other reducible groups. semanticscholar.org However, recent advancements have shown that the NO₂ group can be removed under milder conditions using reagents like stannous chloride (SnCl₂) in mild acid, even while the peptide is still attached to the solid support. nih.govresearchgate.net This has led to a renewed interest in the use of the nitro group for arginine protection. nih.govresearchgate.netsemanticscholar.org
| Protecting Group | Structure | Introduction Conditions | Removal Conditions | Advantages | Disadvantages |
| Mesitylene-2-sulfonyl (Mts) | A sulfonyl group with a mesitylene aromatic ring. | Reaction with Mts-Cl under basic conditions. | Stronger acid than required for Mtr, but milder than for Tos. | More acid labile than Tos. | Less commonly used now compared to Pbf and Pmc. |
| 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) | A sulfonyl group with a substituted phenyl ring. | Reaction with Mtr-Cl under basic conditions. | Trifluoroacetic acid (TFA) with scavengers (e.g., thioanisole). nih.govpeptide.com | More acid labile than Mts and Tos. peptide.com | Slower removal than Pbf and Pmc, especially with multiple Arg(Mtr) residues. peptide.com |
| **Nitro (NO₂) ** | A nitro group attached to the guanidino group. | Nitration of the guanidino group. | Catalytic hydrogenation semanticscholar.org; Stannous chloride (SnCl₂) in mild acid. nih.govresearchgate.net | Prevents δ-lactam formation nih.govresearchgate.net; Stable to many acidic conditions. peptide.com | Classical removal conditions are harsh; Can undergo side reactions during HF cleavage leading to ornithine residues. peptide.com |
Pbf Protecting Group in Arginine Chemistry
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for the guanidinium (B1211019) side chain of arginine in solid-phase peptide synthesis (SPPS), particularly within the Fmoc strategy. Its popularity stems from its effective masking of the highly basic guanidino group, preventing undesirable side reactions during peptide chain elongation. The Pbf group is notably more labile to acid than older sulfonyl-type protecting groups like the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, allowing for its removal under milder acidic conditions, typically with trifluoroacetic acid (TFA). researchgate.netresearchgate.net This increased acid lability simplifies the final deprotection step and can lead to higher yields of the target peptide. peptide.com
One of the key advantages of the Pbf group is its ability to reduce the occurrence of tryptophan alkylation during final cleavage, a common side reaction observed with the Pmc group. peptide.com For instance, a study comparing the cleavage and deprotection of a peptide containing both arginine and tryptophan showed that using Arg(Pbf) resulted in a 69% yield of the desired peptide, compared to only 46% when Arg(Pmc) was used. peptide.compeptide.com This makes Fmoc-Arg(Pbf)-OH the preferred derivative for synthesizing peptides containing both of these amino acids. peptide.com
Table 1: Comparison of Arginine Protecting Groups
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| Pbf | Mild acid (e.g., TFA) | More acid labile than Pmc researchgate.netresearchgate.net, Reduces tryptophan alkylation peptide.com | Potential for δ-lactam formation nih.gov, Higher cost researchgate.netnih.gov |
| Pmc | Moderate acid (e.g., 50% TFA in DCM) peptide.com | Simpler final deprotection compared to older groups peptide.com | Can cause significant tryptophan alkylation peptide.com |
| Mtr | Stronger acid (e.g., TFA/thioanisole) peptide.com | Acid labile | Requires harsher cleavage conditions than Pbf and Pmc |
| NO2 | HF cleavage peptide.com | Stable to various acidic conditions useful for fragment condensation peptide.com | Can lead to ornithine side products peptide.com |
| Tos | HF cleavage peptide.com | Not prone to ornithine formation like NO2 | Can modify tryptophan residues during cleavage peptide.com |
Carbobenzyloxy (Cbz) and Trityl (Trt) Group Integration in Arginine Derivatization
The carbobenzyloxy (Cbz or Z) group is a classical amine-protecting group that has found application in arginine chemistry. It is typically introduced using benzyl chloroformate and can be removed by catalytic hydrogenation. google.com The Nα-Cbz-L-arginine derivative, Z-Arg-OH, is a commercially available compound used in peptide synthesis. tcichemicals.comnih.gov The Cbz group can also be used to protect the guanidino side chain of arginine, although this is less common in modern solid-phase peptide synthesis compared to sulfonyl-based protecting groups. One of the historical challenges in arginine chemistry was the difficulty in preparing peptides incorporating this amino acid due to its highly basic nature. The development of derivatives like tricarbobenzoxy-L-arginine provided a means for coupling reactions involving the carboxyl group. uoa.gr
The trityl (Trt) group is another important protecting group in peptide synthesis, valued for its steric bulk and acid lability. highfine.com In the context of arginine derivatization, the Trt group is more commonly employed for the protection of the side chains of other amino acids like cysteine, asparagine, glutamine, and histidine. peptide.comadvancedchemtech.com For asparagine and glutamine, the Trt group not only protects the side chain amide but also improves the solubility of the Fmoc-amino acid derivatives. peptide.com The acid sensitivity of the Trt group allows for its removal under conditions that are often compatible with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups. peptide.com While not a primary choice for direct arginine side-chain protection, the integration of Trt-protected amino acids in a peptide sequence containing Boc-Arg-OH is a common strategy. The differential acid lability of various protecting groups, including Trt and those on the arginine side chain, allows for selective deprotection strategies. highfine.com For instance, solubilizing tags based on the Trt group have been developed to enhance the water solubility of synthetic peptides and proteins, which can be attached to cysteine side chains and later removed with TFA. nih.gov
Chemoenzymatic Synthetic Approaches to Arginine Derivatives
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to produce amino acids and their derivatives in an environmentally friendly and cost-effective manner. nih.govresearchgate.net This approach is particularly valuable for the synthesis of optically pure arginine derivatives. Enzymatic resolution, a key technique in this field, utilizes the stereoselectivity of enzymes to separate enantiomers. For example, aminopeptidases and amidases have been employed for the stereoselective hydrolysis of amino acid amides to produce optically pure amino acids. iupac.org
L-arginine itself serves as an important precursor in various chemoenzymatic syntheses. nih.gov Its diverse functional groups make it a versatile starting material for the production of derivatives used in the pharmaceutical, food, and cosmetic industries. nih.govresearchgate.net While specific examples of chemoenzymatic synthesis of Boc-Arg-OH are not extensively detailed in the provided search results, the principles of enzymatic catalysis are applicable. Enzymes can be used to introduce the Boc group or to modify other parts of the arginine molecule in a highly selective manner.
Furthermore, enzymes can be used in the synthesis of guanidino compounds through transamidination reactions, where arginine acts as the guanidine (B92328) group donor. nih.gov Metabolic engineering of microorganisms like Escherichia coli has been employed to create whole-cell catalysts for the production of compounds like guanidinoacetate. By reconstituting the ornithine cycle, arginine can be regenerated and used as a cofactor, improving the efficiency of the bioconversion. nih.gov Such strategies highlight the potential for integrating biological systems with chemical synthesis to produce complex arginine derivatives.
Advanced Synthetic Techniques Utilizing Boc-Arg-OH and its Derivatives
Microwave-Assisted Synthesis for Enhanced Efficiency in Peptide Assembly
In the context of Boc-Arg-OH, microwave heating can enhance the coupling efficiency of this and other amino acid derivatives. biotage.com Studies have shown that microwave irradiation can overcome some of the difficulties associated with incorporating arginine residues into a peptide chain. sigmaaldrich.cnbiotage.com For instance, in the synthesis of a non-natural arginine building block, microwave-assisted organic synthesis (MAOS) was successfully employed. biotage.com Furthermore, the use of microwave-assisted Boc-SPPS has been described for the synthesis of complex cyclic cysteine-rich peptides, resulting in high yield and purity with a significantly reduced assembly time. nih.gov
Water-based microwave-assisted peptide synthesis using Boc-amino acid nanoparticles represents a greener approach, aiming to reduce the reliance on organic solvents. mdpi.com The use of microwave irradiation in this system allows for rapid solid-phase reactions of the nanoparticle reactants on the resin in an aqueous environment. mdpi.com This combination of microwave technology and nanotechnology holds promise for developing more sustainable and efficient peptide synthesis protocols.
Table 2: Impact of Microwave Irradiation on Peptide Synthesis
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Longer (hours per cycle) | Shorter (minutes per cycle) | sigmaaldrich.cnrsc.org |
| Peptide Purity | Often lower for difficult sequences | Generally higher | sigmaaldrich.cnnih.gov |
| Overall Yield | Can be low, especially for long peptides | Often higher | rsc.orgnih.gov |
| Difficult Sequences | Prone to aggregation and incomplete reactions | More effective at overcoming aggregation | sigmaaldrich.cn |
Green Chemistry Approaches in Boc-Arg-OH Synthesis and Peptide Production
The principles of green chemistry are increasingly being applied to peptide synthesis to minimize the environmental impact of these processes. advancedchemtech.com Traditional peptide synthesis, including those utilizing Boc-Arg-OH, often involves large quantities of hazardous organic solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.orggreentech.fr A major focus of green peptide chemistry is the replacement of these solvents with more environmentally benign alternatives. advancedchemtech.comrsc.org
Several strategies are being explored to make peptide synthesis more sustainable. These include the use of greener solvents like propylene carbonate, which has been shown to be a viable replacement for DCM and DMF in both solution- and solid-phase peptide synthesis using Boc and Fmoc chemistries, respectively. semanticscholar.org Water-based peptide synthesis is another attractive green alternative, although it presents challenges due to the low solubility of many protected amino acids. greentech.fr To address this, approaches such as the use of water-soluble protecting groups or the formation of hydrosoluble nanoparticles of protected amino acids are being investigated. mdpi.comgreentech.fr
Other green chemistry approaches applicable to syntheses involving Boc-Arg-OH include the move from batch processes to continuous flow systems, which can reduce reagent and solvent usage. advancedchemtech.comoxfordglobal.com The optimization of reaction conditions and the use of more efficient reagents can also minimize waste by reducing the need for extensive washing and purification steps. advancedchemtech.comoxfordglobal.com Chemoenzymatic methods, as discussed earlier, also align with the principles of green chemistry by utilizing enzymes as highly efficient and selective catalysts, often under mild, aqueous conditions. nih.govresearchgate.net
Palladium-Catalyzed Coupling Reactions in Arginine Derivatization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. In the context of arginine derivatization, these methodologies offer sophisticated strategies for modifying the guanidinium side chain, a group that is traditionally considered inert. The functionalization of arginine and its derivatives, such as Boc-Arg-OH, opens avenues for creating novel peptides, peptidomimetics, and molecular probes with tailored biological activities.
One of the significant challenges in arginine modification is the high basicity and nucleophilicity of the guanidinium group, which can complicate many standard chemical transformations. However, the versatility of palladium catalysis has led to the development of several innovative approaches to functionalize arginine residues, both in small molecules and within peptide sequences. These methods include glycosylation, C-H activation/arylation, and various cross-coupling reactions.
A notable advancement is the stereospecific convergent peptide arginine glycosylation, a method that directly modifies the guanidino group. nih.gov This palladium-catalyzed reaction utilizes glycals to introduce carbohydrate moieties onto the arginine side chain in a single step, with high functional group tolerance at ambient temperatures. nih.gov This approach is significant as it provides a convergent route to construct complex glycopeptides.
Furthermore, the guanidine moiety itself can act as a directing group in palladium-catalyzed C-H functionalization reactions. This has been demonstrated in the ortho-arylation and olefination of arylguanidines, which serve as excellent model systems for the reactivity of the arginine side chain. nih.govnih.govnih.gov These reactions allow for the direct formation of C-C bonds at a specific position relative to the guanidine group, offering a powerful tool for creating structurally diverse arginine derivatives.
The application of Suzuki-Miyaura cross-coupling has also been successfully demonstrated on complex peptides containing protected arginine residues, such as Boc-Arg(Pbf)-OH. beilstein-journals.orgmdpi.com This highlights the compatibility of palladium-catalyzed reactions with standard peptide protecting group strategies, enabling late-stage functionalization of peptides.
The following tables summarize key research findings in the palladium-catalyzed derivatization of arginine and related guanidinium compounds, showcasing the versatility of these methods in terms of substrates, catalysts, and reaction conditions.
Detailed Research Findings
The following interactive data tables provide detailed information on various palladium-catalyzed coupling reactions relevant to the derivatization of arginine.
Table 1: Palladium-Catalyzed C-H Arylation of N-Arylguanidines
This table summarizes the reaction conditions for the palladium-catalyzed ortho-arylation of various N-arylguanidine substrates, which serve as models for the functionalization of the arginine side chain. The guanidine group acts as a directing group, facilitating the C-H activation and subsequent C-C bond formation. nih.gov
| Substrate | Arene | Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| Phenylguanidine | Benzene | Pd(OAc)₂ (10 mol%) | K₂S₂O₈ (3 equiv) | TFA (10 equiv) | Benzene | 65 | 48 | 75 |
| 4-Methoxyphenylguanidine | Benzene | Pd(OAc)₂ (10 mol%) | K₂S₂O₈ (3 equiv) | TFA (10 equiv) | Benzene | 65 | 48 | 72 |
| 4-Fluorophenylguanidine | Benzene | Pd(OAc)₂ (10 mol%) | K₂S₂O₈ (3 equiv) | TFA (10 equiv) | Benzene | 65 | 48 | 68 |
| Phenylguanidine | Toluene | Pd(OAc)₂ (10 mol%) | K₂S₂O₈ (3 equiv) | TFA (10 equiv) | Toluene | 65 | 48 | 70 (o:m:p = 4:2:1) |
| Phenylguanidine | Anisole | Pd(OAc)₂ (10 mol%) | K₂S₂O₈ (3 equiv) | TFA (10 equiv) | Anisole | 65 | 48 | 65 (o:p > 20:1) |
Table 2: Palladium-Catalyzed Olefination of N-Arylguanidines
This table details the conditions for the palladium-catalyzed ortho-olefination of N-arylguanidines with ethyl acrylate. Similar to the arylation reaction, the guanidine moiety directs the C-H activation, leading to the formation of a new C-C double bond. nih.gov
| Substrate | Olefin | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylguanidine | Ethyl acrylate (1.5 equiv) | Pd(OAc)₂ (10 mol%) | BQ (1.5 equiv) | HOAc | 65 | 5 | 85 |
| 4-Methoxyphenylguanidine | Ethyl acrylate (1.5 equiv) | Pd(OAc)₂ (10 mol%) | BQ (1.5 equiv) | HOAc | 65 | 5 | 82 |
| 4-Fluorophenylguanidine | Ethyl acrylate (1.5 equiv) | Pd(OAc)₂ (10 mol%) | BQ (1.5 equiv) | HOAc | 65 | 5 | 78 |
| 3-Methylphenylguanidine | Ethyl acrylate (1.5 equiv) | Pd(OAc)₂ (10 mol%) | BQ (1.5 equiv) | HOAc | 65 | 5 | 75 |
| Naphthalen-1-ylguanidine | Ethyl acrylate (1.5 equiv) | Pd(OAc)₂ (10 mol%) | BQ (1.5 equiv) | HOAc | 65 | 5 | 70 |
Table 3: Suzuki-Miyaura Cross-Coupling on a Boc-Arg(Pbf)-Containing Peptide
This table presents the reaction conditions for a late-stage Suzuki-Miyaura cross-coupling on a resin-bound peptide. This example demonstrates the feasibility of performing palladium-catalyzed C-C bond formation on a complex molecule that includes a protected arginine residue. beilstein-journals.orgnih.gov
| Peptide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Outcome |
|---|---|---|---|---|---|---|---|
| Resin-bound peptide with 7-bromotryptophan and a boronic acid derivative | Intramolecular | Pd₂(dba)₃, sSPhos | KF | DME/EtOH/H₂O (9:9:2) | 120 (µwave) | 30 min | Successful intramolecular cyclization |
Role and Applications of Boc Arg Oh in Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) with Boc-Arg-OH
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for peptide assembly, where the growing peptide chain is anchored to an insoluble solid support google.combachem.com. Boc-Arg-OH is a standard building block for introducing arginine residues in Boc SPPS alfa-chemistry.com. In this strategy, the Boc group on the α-amino group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), in each synthesis cycle to allow the coupling of the next amino acid google.com. The side chain of arginine, the guanidine (B92328) group, often requires protection in SPPS to prevent undesired side reactions peptide.comgoogle.com. Common side-chain protecting groups for arginine in Boc chemistry include nitro (NO₂) and tosyl (Tos) peptide.com. Boc-Arg(Tos)-OH is frequently utilized in Boc SPPS alfa-chemistry.compeptide.com.
Optimization of Coupling Efficiencies in SPPS
Efficient coupling of each amino acid is crucial in SPPS to achieve high yields of the desired peptide sequence iris-biotech.de. Incomplete coupling can lead to the formation of deletion sequences, complicating purification iris-biotech.de. While general protocols exist, optimization of coupling conditions is often necessary, especially for challenging sequences iris-biotech.de. The efficiency of amino acid acylation in SPPS is significantly influenced by the properties of the coupling reagent used luxembourg-bio.com. For instance, studies have shown that using coupling agents like HATU in dimethyl sulfoxide (B87167) (DMSO) can lead to rapid peptide chain assembly with good quality luxembourg-bio.com. The molar concentration of activated Boc-amino acids can also impact resin coverage and coupling efficiency luxembourg-bio.com.
Considerations for On-Resin Reactions and Side Product Formation (e.g., δ-lactam)
During SPPS, particularly with arginine derivatives, the formation of side products can occur. One notable side reaction is the formation of δ-lactam nih.gov. Studies evaluating the quantity of δ-lactam generated during the synthesis of arginine-containing dipeptides using various protected arginine derivatives, including Boc-Arg(Tos)-OH and Fmoc-Arg(Boc)₂-OH, have shown that the mixed anhydride (B1165640) coupling procedure and the di-Boc-protecting group on the guanidine can induce more δ-lactam formation compared to other methods or protecting groups nih.gov. While a general mechanism for δ-lactam formation and a method to completely abolish it have not been established, minimizing this side reaction requires specific examination for each arginine-containing peptide synthesis nih.gov.
Intramolecular arginine lactam formation can compete with intermolecular amide bond formation, potentially leading to lower coupling yields researchgate.net. For example, the incorporation of Fmoc-Arg(Boc)₂-OH has been reported to result in lower coupling yields due to the complete formation of the arginine lactam product researchgate.net.
Cleavage and Global Deprotection Protocols in Boc Strategy
In Boc SPPS, after the peptide chain has been assembled on the solid support, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed in a global deprotection step google.comthermofisher.com. Traditionally, cleavage and side-chain deprotection in Boc chemistry have been performed using strong acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) google.com. The side-chain protecting groups used in Boc chemistry are generally resistant to the acidic conditions (e.g., TFA) used for removing the Boc group from the α-amino terminus during the synthesis cycles google.com. For instance, the tosyl protecting group in Boc-Arg(Tos)-OH can be removed with HF or TMSOTf peptide.com. The choice of cleavage cocktail and reaction time is often dictated by the amino acid composition of the peptide and the type of linker used to attach the peptide to the resin thermofisher.com. Minimizing exposure to the cleavage reagent is important to reduce potential peptide degradation thermofisher.com.
Solution-Phase Peptide Synthesis (LPPS) with Boc-Arg-OH
While SPPS is prevalent, solution-phase peptide synthesis (LPPS) is also utilized, particularly for the synthesis of shorter peptides or protected peptide fragments peptide.combachem.com. In LPPS, the peptide chain is assembled in a homogeneous solution bachem.com. Boc-Arg-OH can be used in solution-phase synthesis . In LPPS, combinations of protecting groups are chosen based on their compatibility and the desired deprotection strategy bachem.com. For instance, a combination like Boc/Bzl or Z/tBu is often used in solution synthesis bachem.com. Reactive "active esters" of protected amino acids, such as hydroxysuccinimide esters (OSu), are frequently employed in solution synthesis instead of separate coupling reagents bachem.com.
Stability and Reactivity Profiles of Boc-Arg-OH in Peptide Chain Assembly
The stability and reactivity of Boc-Arg-OH and its derivatives are critical factors influencing the success of peptide synthesis. The Boc group on the α-amino group provides protection during the coupling steps . However, the guanidine side chain of arginine is strongly basic and can participate in various reactions if not adequately protected peptide.com. Different side-chain protecting groups for arginine, such as Tos, NO₂, Pbf, and (Boc)₂, offer varying degrees of stability and impact the reactivity of the arginine residue during peptide chain assembly peptide.comnih.gov.
Solution Stability of Boc-Arg-OH Derivatives in Organic Solvents
The stability of protected amino acid derivatives in the organic solvents used for peptide synthesis is important for maintaining their integrity before incorporation into the growing peptide chain. Studies have investigated the stability of various protected arginine derivatives, including Fmoc-Arg(Boc)₂-OH, in solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) nih.gov. While Fmoc-Arg(Boc)₂-OH showed some degradation over time in both solvents, it was considered compatible with standard reaction times for coupling in SPPS nih.gov. In contrast, other protected arginine derivatives like Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH demonstrated higher stability in these solvents nih.gov. The solubility of Boc-Arg-OH and its derivatives in organic solvents is also a key consideration for their use in peptide synthesis . Boc-Arg-OH.HCl, for example, is soluble in polar solvents like methanol (B129727) and slightly soluble in water and acetic acid fishersci.ca. Boc-Arg(Boc)₂-OH is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) caymanchem.com.
Table 1: Comparative Properties of Selected Arginine Derivatives in Peptide Synthesis
| Compound | Protecting Groups (α-amino, Side Chain) | Key Application | Solubility Profile (Selected Solvents) | Notes | Source |
| Boc-Arg-OH.HCl | Boc, Unprotected Guanidine | Boc-based SPPS | Slightly in water, acetic acid, methanol | Enhances stability and solubility of arginine in organic solvents . | fishersci.ca |
| Boc-Arg(NO₂)-OH | Boc, NO₂ | Boc-based SPPS | DMSO, methanol | NO₂ group removed during HF cleavage; can undergo side reactions peptide.com. | peptide.com |
| Boc-Arg(Tos)-OH | Boc, Tos | Boc-based SPPS | Powder | Tos group removed during HF cleavage; less susceptible to side reactions than NO₂ peptide.com. | peptide.comalfa-chemistry.com |
| Boc-Arg(Boc)₂-OH | Boc, (Boc)₂ | Peptide Synthesis | Ethanol, DMSO, DMF | Both Boc groups removed by TFA-H₂O nih.govbiosynth.com. Can induce δ-lactam formation nih.gov. | nih.govcaymanchem.combiosynth.com |
| Fmoc-Arg(Pbf)-OH | Fmoc, Pbf | Fmoc-based SPPS | DMSO | Widely used in Fmoc SPPS nih.gov. | peptide.commedchemexpress.com |
Table 2: Stability of Fmoc-Arg(X)-OH in DMF and NBP at Room Temperature
| Compound | Solvent | Stability at Room Temperature | Notes | Source |
| Fmoc-Arg(Boc)₂-OH | DMF | Slowly degraded over time | Solutions compatible with SPPS for up to one week. | nih.gov |
| Fmoc-Arg(Boc)₂-OH | NBP | Slowly degraded over time | Degradation slightly higher than in DMF for longer periods. | nih.gov |
| Fmoc-Arg(NO₂)-OH | DMF | Totally stable | nih.gov | |
| Fmoc-Arg(NO₂)-OH | NBP | Totally stable | nih.gov | |
| Fmoc-Arg(Pbf)-OH | DMF | Totally stable | nih.gov | |
| Fmoc-Arg(Pbf)-OH | NBP | Totally stable | nih.gov |
Protonation States and Their Influence on Peptide Synthesis
The guanidino group in the arginine side chain is highly basic, with a typical pKa value around 12.5, meaning it is predominantly protonated under physiological and standard peptide synthesis conditions. nih.gov This positive charge plays a significant role in the solubility of arginine-containing peptides and their interactions. However, the protonation state can influence coupling efficiency and potential side reactions during peptide synthesis. Research on fluorescent arginine derivatives, including Boc-Arg-OH, has explored how modifications can alter the pKa of the guanidinium (B1211019) group. For instance, a fluorescent arginine derivative (Boc-Arg*-OH) prepared from backbone-protected arginine showed a lowered guanidinium pKa of 9.0 (± 0.1) due to the presence of the fluorophore. uncg.edu This altered pKa allows the derivative to access a neutral protonation state, which is generally not available to native arginine. uncg.edu The fluorescence emission of this derivative was shown to be sensitive to the protonation state, with a significant red-shift observed for the neutral form compared to the positively charged form. uncg.edu While this specific study focused on a modified arginine, it highlights how the protonation state of the arginine side chain, influenced by its chemical environment and modifications, can impact its properties and behavior, which is relevant to consider during peptide synthesis, especially when incorporating modified arginine residues.
Incorporation of Modified Arginine Residues via Boc Chemistry
Boc chemistry provides a route for incorporating modified arginine residues into peptides, allowing for the synthesis of peptidomimetics and peptides with altered properties.
Integrating fluorescent arginine derivatives into peptides is valuable for bioimaging and studying peptide localization and interactions. Boc chemistry can be utilized for this purpose. For example, a fluorescent arginine derivative (Boc-Arg*-OH) was synthesized from commercially available backbone-protected arginine via palladium(0)-catalyzed coupling of the side chain to a fluorophore. uncg.edu While attempts to attach this specific Boc-protected fluorescent arginine at the N-terminal position of peptides using solid-phase peptide synthesis were reported as unsuccessful due to competing intramolecular cyclization, this research demonstrates the potential for synthesizing such modified building blocks using Boc-protected arginine as a starting material. uncg.edu The use of Boc-protected modified arginine derivatives allows for their incorporation into peptide sequences using standard Boc-SPPS protocols, provided that the protecting groups and coupling conditions are compatible with the modification.
Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are important for generating peptidomimetics with modified structural and pharmacological properties. sci-hub.se The synthesis of aza-arginine precursors often involves Boc chemistry. One approach involves the synthesis of an aza-arginine precursor, such as Fmoc-aza-Arg(Boc)2, starting from mono-protected hydrazines via an aza-ornithine precursor. kirj.eeresearchgate.net This method can involve alkylation of protected hydrazine (B178648) derivatives followed by conversion of the protected aza-ornithine precursor into an aza-arginine precursor using guanylation with reagents like N,N′-bis-Boc-1-guanylpyrazole or N,N′-di-Boc-N″-Tf-guanidine. kirj.eeresearchgate.net These synthetic routes demonstrate the utility of Boc protecting groups in the preparation of aza-arginine building blocks for subsequent incorporation into peptidomimetics.
N-Aminoglycine (aGly) is another modified amino acid that can be incorporated into peptide structures, often through methods compatible with peptide synthesis strategies like Boc or Fmoc chemistry. The incorporation of aGly into peptides can be achieved through a submonomer approach. nih.gov This involves assembling the peptide sequence using standard SPPS, and then at the desired position, incorporating the N-aminoglycine residue. While the direct link to Boc-Arg-OH is not explicitly detailed in the search results for this specific subsection, the literature indicates that Boc-protected α-hydrazino amides can be used in the synthesis of aGly-containing peptides, suggesting a connection to Boc chemistry in the context of introducing modified residues like N-aminoglycine. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Boc-Arg-OH (Nα-tert-Butoxycarbonyl-L-arginine) | 114667 fishersci.at |
| L-Arginine | 6322 zhanggroup.org |
| Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH) | 5060264 chemimpex.com, 11354259 nih.gov |
| N,N′-bis-Boc-1-guanylpyrazole | Not found |
| N,N′-di-Boc-N″-Tf-guanidine | Not found |
| N-Aminoglycine (aGly) | Not found |
| Boc-Arg(Tos)-OH | 13836-37-8 (CAS) peptide.com (CID not found) |
| Boc-Arg(NO2)-OH | Not found |
| Trifluoroacetic acid (TFA) | 6379 scispace.com |
| Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) | 2756114 advancedchemtech.com |
Data Table: Stability of Fmoc-Arg(X)-OH Analogues
| Time (h/d) | Fmoc-Arg(Boc)₂-OH (DMF) (%) | Fmoc-Arg(NO₂)-OH (%) | Fmoc-Arg(Pbf)-OH (%) |
| 0 | 88.8 | 100 | 100 |
| 1 | 88.6 | 100 | 100 |
| 24 | 86.9 | 100 | 100 |
| 48 | 85.0 | 100 | 100 |
| 10 d | 77.6 | 100 | 100 |
| 15 d | 65.1 | 100 | 100 |
| 20 d | 58.5 | 100 | 100 |
| 30 d | 51.2 | - | - |
Note: This table, sourced from a study comparing Fmoc-protected arginine analogues, is included as an example of detailed research findings related to protected arginine derivatives in peptide synthesis, although it focuses on Fmoc chemistry.
Advanced Derivatization and Functionalization of Boc Arg Oh
Synthesis of Bioactive Peptide Conjugates
Boc-Arg-OH and its protected forms are integral to the synthesis of bioactive peptides and their conjugates. The protected arginine derivative allows for controlled coupling reactions during solid-phase peptide synthesis (SPPS), a common method for assembling peptide chains. chemimpex.com The incorporation of Boc-protected arginine facilitates the formation of peptide bonds and can improve yields in SPPS processes.
Chromogenic and Fluorogenic Protease Substrates
Chromogenic and fluorogenic amino acid and peptide conjugates are widely utilized as substrates in enzyme assays to study protease activity and specificity. researchgate.netnih.gov These substrates typically consist of a peptide sequence linked to a chromophore (for chromogenic substrates) or a fluorophore (for fluorogenic substrates). Proteolytic cleavage of a specific peptide bond liberates the indicator molecule, resulting in a measurable change in absorbance or fluorescence, respectively. researchgate.netmerckmillipore.com
Boc-Arg-OH, particularly in its hydrochloride salt form (Boc-Arg-OH∙HCl), is a starting material for the synthesis of such substrates. researchgate.netbeilstein-journals.org For instance, it has been directly used in the synthesis of aminoacyl p-nitroanilines (pNAs) and 7-amino-4-methylcoumarins (AMCs), which are important synthons for constructing chromogenic and fluorogenic protease substrates. researchgate.netnih.govbeilstein-journals.org A method involving the in situ formation of a selenocarboxylate intermediate of Boc-Arg-OH∙HCl and subsequent amidation with an azide (B81097) has been reported to yield Boc-Arg-pNA and Boc-Arg-AMC in good yields (81% and 82%, respectively). researchgate.netbeilstein-journals.org This methodology demonstrates the utility of Boc-Arg-OH∙HCl in providing access to these key intermediates for protease substrate development. researchgate.netbeilstein-journals.org
Aminoacyl p-Nitroanilines and 7-Amino-4-methylcoumarins
Aminoacyl p-nitroanilines (aminoacyl-pNAs) and aminoacyl 7-amino-4-methylcoumarins (aminoacyl-AMCs) are crucial components in the design of chromogenic and fluorogenic protease substrates. researchgate.netnih.gov Boc-protected amino acids, including Boc-Arg-OH, can be converted into these derivatives. researchgate.netbeilstein-journals.org
A high-yield synthesis method involves the reaction of Nα-protected amino acids, such as Boc-Arg-OH∙HCl, with isopropyl chloroformate and N-methylpiperidine, followed by reaction with p-nitrophenyl azide or 7-amino-4-methylcoumarin (B1665955). researchgate.netbeilstein-journals.org This approach has successfully yielded Boc-Arg-pNA and Boc-Arg-AMC. researchgate.netbeilstein-journals.org The resulting aminoacyl-pNA and aminoacyl-AMC derivatives can then be used as building blocks for the synthesis of longer peptide substrates through fragment condensation or stepwise elongation. researchgate.netbeilstein-journals.org
The synthesis of Nα-protected Arg-pNAs has been noted as particularly challenging due to the presence of the guanidino group. beilstein-journals.org However, the described selenocarboxylate/azide amidation strategy offers a convenient and high-yield route to these important synthons. researchgate.netbeilstein-journals.org
Here is a data table summarizing yields from a synthesis of aminoacyl-pNAs and aminoacyl-AMCs:
| Entry | Amino acid | Product | Yield (%) researchgate.netbeilstein-journals.org |
| 2 | Boc-Arg-OH∙HCl | Boc-Arg-pNA | 81 |
| 6 | Boc-Arg-OH∙HCl | Boc-Arg-AMC | 82 |
| 1 | Boc-Gln-OH | Boc-Gln-pNA | 91 |
| 5 | Boc-Gln-OH | Boc-Gln-AMC | 84 |
| 7 | Boc-Phe-OH | Boc-Phe-AMC | 87 |
Design and Synthesis of Amino Acid Prodrugs
Boc-Arg-OH and its derivatives are also employed in the design and synthesis of amino acid prodrugs, particularly in strategies aimed at improving the solubility, bioavailability, and targeted delivery of therapeutic agents. biosynth.comcaymanchem.combertin-bioreagent.comcaymanchem.comfrontiersin.org
Cytotoxic Anthraquinone (B42736) Derivatives
Boc-Arg(Boc)₂-OH, a protected form of arginine with Boc groups on both the alpha amino group and the guanidine (B92328) side chain, has been utilized in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones. biosynth.combiosynth.comcaymanchem.combertin-bioreagent.com This approach aims to address the poor water solubility often associated with anthraquinone-based anti-leukemia agents. nih.gov
The synthesis typically involves coupling a protected amino acid, such as Boc-Arg(Boc)₂-OH, with an anthraquinone analog. nih.gov For example, coupling of a compound with Boc-Arg(Boc)₂-OH using coupling reagents like EDC and DMAP can afford the protected prodrug intermediate. nih.gov Subsequent deprotection can yield the amino acid prodrug salt. nih.gov Research has shown that amino acid prodrugs of anthraquinone analogs can exhibit improved aqueous solubility compared to the parent compounds. nih.gov Enzymatic hydrolysis can release the parent drug from these prodrugs, with different enzymes showing preference for prodrugs derived from specific amino acids; for instance, PPK has shown favorability towards basic amino acids like arginine and lysine (B10760008) derivatives. nih.gov
Modified Arginine Derivatives for Targeted Therapies
Modified arginine derivatives, often synthesized starting from protected arginine forms like Boc-Arg-OH, are explored for targeted therapies and drug delivery systems. chemimpex.comfrontiersin.org The ability of arginine to form stable conjugates with various biomolecules makes it valuable in developing innovative therapeutic strategies. chemimpex.com
Protected arginine derivatives, such as Boc-Arg(Pbf)-OH or Fmoc-Arg(Pbf)-OH, where Pbf is a protecting group for the guanidino side chain, are widely used in SPPS to incorporate arginine into peptides designed for targeted delivery. mdpi.com These protected derivatives allow for controlled coupling reactions and prevent unwanted side reactions involving the highly basic guanidine group.
Studies have investigated the use of arginine derivatives in improving the solubility and bioavailability of peptide drugs and in formulating drug delivery systems like liposomes to enhance the pharmacokinetics and therapeutic efficacy of agents, including anticancer agents. Furthermore, amino acid derivatives of natural products, including those incorporating arginine, have been synthesized to improve properties like solubility and evaluate their antitumor activity. frontiersin.orgjst.go.jp For example, arctigenin (B1665602) amino acid ester derivatives, including those without a Boc protecting group derived from Boc-protected forms, have shown improved water solubility and enhanced antitumor activity in in vivo studies compared to the parent compound. frontiersin.orgjst.go.jp
The synthesis of peptide-oligonucleotide conjugates, which are being explored for delivering therapeutic oligonucleotides, can also involve the use of Boc-amino acids, including protected arginine derivatives, in solid-phase synthesis strategies. mdpi.com
Metal Complexation and Organometallic Derivatives
Boc-Arg-OH can participate in metal complexation, leading to the formation of organometallic derivatives. Studies have investigated the synthesis and characterization of diorganotin(IV) and triorganotin(IV) derivatives of Nα-(tert-Butoxycarbonyl)-L-Arginine (Boc-Arg-OH). researchgate.netunipa.it
In these complexes, Boc-Arg-OH can act as a ligand. Spectroscopic investigations using techniques such as FT-IR, ¹¹⁹Sn Mössbauer, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy have been employed to elucidate the molecular structures of these organotin(IV) complexes. researchgate.net Research indicates that in complexes involving Nα-t-Boc-l-Arginine, the carboxylate groups are involved in bonding to the organometallic moieties, while the Nα-protected amino group does not participate in coordination. researchgate.net The guanidino group in these complexes also appears not to be involved in coordination, as indicated by the consistent frequency of the ν(CN–H) bond relative to the free ligand. researchgate.net
These organometallic derivatives have also been evaluated for their biological activity, including cytotoxic activity against cancer cells. researchgate.net Studies have shown marked cytotoxic activity for nearly all tested organotin(IV) complexes of Boc-Arg-OH, with some exhibiting higher activity than cisplatin (B142131) against human HT29 colorectal carcinoma cells. researchgate.net The cytotoxicity induced by these complexes has been associated with the induction of apoptosis. researchgate.net
Synthesis and Characterization of Organotin(IV) Complexes with Nα-t-Boc-L-Arginine
Organotin(IV) complexes have garnered interest due to their diverse biological activities, including potential cytotoxic effects researchgate.netsiriusstore.comnih.gov. The synthesis and characterization of novel diorganotin(IV) and triorganotin(IV) derivatives involving Nα-(tert-Butoxycarbonyl)-L-Arginine (Boc-Arg-OH) have been reported researchgate.netunipa.it. These complexes are typically synthesized through reactions between organotin(IV) precursors and Boc-Arg-OH.
Characterization of these organotin(IV) complexes is performed using various spectroscopic techniques to elucidate their structure and bonding. Techniques such as FT-IR, 119Sn Mössbauer spectroscopy (in the solid state), and 1H, 13C, and 119Sn NMR spectroscopy (in solution) are commonly employed researchgate.netunipa.it. FT-IR spectroscopy provides insights into the coordination mode of the Boc-Arg-OH ligand to the tin center. Studies have indicated that in Boc-Arg-OH complexes, the Nα-protected amino group does not participate in coordination, and bonding to the organometallic moiety occurs primarily through the carboxylate groups researchgate.netunipa.it. The guanidino group in these complexes typically remains uninvolved in coordination, as evidenced by the relatively constant and unshifted ν(CN–H) frequency compared to the free ligand researchgate.netunipa.it.
NMR spectroscopy, particularly 119Sn NMR, is crucial for determining the coordination environment around the tin atom in solution. Chemical shift values in the 119Sn NMR spectra can indicate the coordination number and geometry of the tin center nih.govoatext.com. For instance, certain diorganotin(IV) complexes derived from amino acids have shown signals indicative of hexa-coordinated tin atoms in solution, while triorganotin(IV) complexes may exhibit penta-coordinated tin centers nih.govthescipub.com.
Detailed research findings on specific organotin(IV) complexes with Boc-Arg-OH, including their synthesis and spectroscopic data, contribute to understanding the coordination chemistry and potential applications of these compounds. For example, a study on novel organotin(IV) complexes with L-Arginine, Nα-t-Boc-L-Arginine, and L-Alanyl-L-Arginine characterized the synthesized diorganotin(IV) and triorganotin(IV) derivatives using the aforementioned spectroscopic methods researchgate.netunipa.it.
Coordination Chemistry with Boc-Arg-OH
The coordination chemistry of Boc-Arg-OH is primarily influenced by its functional groups capable of binding to metal centers. As a protected amino acid, Boc-Arg-OH possesses a carboxylate group and a guanidino group in its side chain, while the α-amino group is protected by the Boc moiety caymanchem.com.
Studies on organotin(IV) complexes with Boc-Arg-OH have shown that coordination predominantly occurs through the carboxylate oxygen atoms researchgate.netunipa.it. The presence of the Boc protecting group on the α-amino group prevents its involvement in coordination with the metal center researchgate.netunipa.it. The guanidino group, despite being a potential donor site, has been observed to not participate significantly in coordination in these organotin(IV) complexes, based on spectroscopic analysis researchgate.netunipa.it.
This selective coordination through the carboxylate group in Boc-Arg-OH complexes contrasts with the coordination behavior of unprotected L-arginine, which can act as a chelating ligand involving both the carboxylate and the α-amino groups researchgate.netunipa.it. The Boc protection thus directs the coordination mode, limiting the binding sites available on the molecule.
Development of Novel Drug Delivery Systems utilizing Boc-Arg-OH as a Peptide Moiety
Boc-Arg-OH is utilized as a peptide moiety in the development of novel drug delivery systems, leveraging its role as a building block in peptide synthesis lookchem.com. Its incorporation into peptides can influence the properties of the resulting delivery system, such as solubility, targeting ability, and interaction with biological membranes.
In the pharmaceutical industry, Boc-Arg-OH is used in the design and formulation of advanced pharmaceutical products aimed at enhancing the bioavailability and therapeutic outcomes of various drugs lookchem.com. Peptides containing arginine residues, including those synthesized using Boc-Arg-OH, can facilitate interactions with negatively charged cell membranes or other biological targets due to the cationic nature of the guanidino group at physiological pH.
Boc-Arg-OH can be employed in solid-phase peptide synthesis strategies to construct more complex peptide sequences that serve as components of drug delivery systems . These peptide-based systems can function as carriers, potentially improving drug solubility, stability, and targeted delivery to specific cells or tissues semmelweis.humdpi.com.
Research has explored the use of Boc-protected amino acids, including Boc-Arg(Tos)-OH (where the guanidine is also protected), in the synthesis of peptide-based drug delivery systems semmelweis.hu. While the specific use of Boc-Arg-OH (with unprotected guanidine) as a direct component in published drug delivery systems is less extensively detailed in the provided snippets compared to its use in organotin complexes or general peptide synthesis, its fundamental role as a protected arginine building block is critical for constructing the peptide sequences that form these systems. For instance, Boc-Arg(NO2)-OH has been used in the liquid-phase synthesis of peptides for dual-targeting delivery systems tandfonline.com.
Biochemical and Biological Applications of Boc Arg Oh and Its Peptide Constructs
Research in Protein Structure and Function
Synthetic peptides containing Boc-Arg-OH and its protected forms are valuable tools in structural biology for probing the intricacies of protein structure and function uni-freiburg.de. By synthesizing peptides with specific sequences and modifications, scientists can gain insights into how proteins interact and undergo conformational changes.
Probing Protein-Protein Interactions and Binding Sites
Peptides incorporating Boc-Arg-OH are utilized to investigate protein-protein interactions and characterize binding sites fishersci.atuni-freiburg.denih.gov. These synthetic peptides can mimic regions of a protein involved in an interaction, allowing for the study of binding affinity and specificity. For instance, research involving thrombin-directed peptides with different N-terminal blocking groups, including Boc, demonstrated that the nature of this group significantly impacts binding affinity and can induce structural rearrangements at the protein's binding site nih.gov. This highlights how the Boc group, through favorable hydrophobic interactions, can influence the binding mode of a peptide to its target protein nih.gov. Furthermore, Boc-Arg-OH is employed in diagnostic tests that rely on specific binding interactions fishersci.at.
Elucidating Conformational Changes in Biological Systems
The study of conformational changes in biological systems is another area where peptides synthesized using protected amino acids like Boc-Arg-OH play a role uni-freiburg.defishersci.com. By incorporating these modified amino acids into peptide sequences, researchers can design probes to monitor or induce specific conformational shifts in proteins or other biological molecules uni-freiburg.de. Studies have examined the conformational changes of arginine derivatives, contributing to a broader understanding of how the chemical environment and modifications can influence the structure of arginine residues within peptides and proteins fishersci.com.
Role in Enzyme Assays and Mechanistic Studies
Boc-Arg-OH and its conjugates are widely used in enzyme assays and for investigating the mechanisms of enzymatic reactions.
Study of Protease Activity and Specificity using Boc-Arg-OH Conjugates
Boc-Arg-OH conjugates are particularly important as substrates in enzyme assays designed to determine protease activity and specificity chem960.comnih.govuni.lu. When conjugated to chromogenic reporters like p-nitroaniline (pNA) or fluorogenic reporters such as 7-amino-4-methylcoumarin (B1665955) (AMC), these peptides serve as indicators of proteolytic cleavage. The action of a protease on the peptide bond containing the arginine residue releases the reporter molecule, which can be easily detected and quantified using spectrophotometry or fluorimetry chem960.comnih.gov.
Examples of such substrates include Boc-Arg-pNA and Boc-Arg-AMC, which are synthesized for use in protease studies chem960.comsigmaaldrich.com. More complex peptide-AMC conjugates containing Boc-protected arginine, such as Boc-Leu-Ser-Thr-Arg-AMC and Boc-Val-Pro-Arg-AMC, have been utilized to study the production and activity of proteases in microorganisms like Streptococcus oralis. Research employing libraries of fluorogenic substrates with a fixed arginine at the P1 position has enabled the rapid profiling of protease specificity, providing detailed insights into the substrate preferences of various proteases, including those involved in blood coagulation and cysteine proteases uni.lu.
Investigating Methylglyoxal (B44143) Peptide Crosslinking via the Maillard Reaction
Boc-L-Arg-OH has been employed as an in vitro model substrate to investigate peptide crosslinking mediated by methylglyoxal through the Maillard reaction nih.govnovoprolabs.com. Methylglyoxal is an α-dicarbonyl compound known to induce protein crosslinking, with arginine and lysine (B10760008) residues being primary targets. Studies using Nα-boc-arginine have contributed to understanding the specific modifications that occur on arginine residues during this process nih.gov. This research is relevant to understanding the non-enzymatic glycation of proteins and its implications in various biological contexts.
Applications in Targeted Delivery Systems
The incorporation of arginine and its protected derivatives like Boc-Arg-OH into peptide and polymer structures has been explored for developing targeted delivery systems, largely leveraging the positively charged guanidine (B92328) group of arginine at physiological pH. This positive charge facilitates interactions with negatively charged biomolecules, such as nucleic acids and cell membranes.
Nucleic Acid Carriers in Gene Delivery Systems
Boc-Arg-OH and peptide constructs incorporating protected or deprotected arginine residues are utilized as nucleic acid carriers in gene delivery systems lookchem.comchemicalbook.com. Their primary application lies in facilitating the efficient and targeted delivery of genetic material into cells, a crucial step for various therapeutic and research applications lookchem.comchemicalbook.com. Arginine-grafted bioreducible polymers, which can include dendrimer groups with attached arginine polymers, have shown promise in efficiently delivering nucleic acid material, such as oligonucleotides, plasmids, and siRNA, into cells google.com. These polymeric carriers can achieve efficient delivery at low weight-to-weight ratios of polymer to nucleic acid material google.com.
Research has investigated the use of arginine-rich peptides, including those incorporating modified amino acids, as tools for delivering plasmid DNA (pDNA) researchgate.net. The specific sequence and structure of these peptides can influence the physicochemical properties of the peptide/nucleic acid complexes and their efficiency in delivering genetic material into cells researchgate.net. For instance, a helix-stabilized cell-penetrating peptide containing an arginine mimic side chain demonstrated higher cell-penetrating ability and was effective at delivering plasmid DNA into various cell types researchgate.net.
Macrocyclic scaffolds, such as calix chemicalbook.comarenes functionalized with arginine derivatives like Nα-Boc-Nω-Pbf-L-arginine (Boc-L-Arg(Pbf)-OH), have also been explored as non-viral gene vectors nih.govresearchgate.netresearchgate.net. These argininocalixarene constructs have shown the ability to compact and internalize different types of nucleic acid cargos, including DNA, microRNA, and PNA, into cells researchgate.net. This strategy of clustering arginine units on rigid, lipophilic macrocyclic scaffolds represents an approach to improve the cell penetration of cargo nih.gov. The synthesis of these peptidocalix chemicalbook.comarenes often involves coupling steps utilizing protected arginine derivatives nih.govresearchgate.net.
Stabilizing Reactive Intermediates in Chemical Processes
Boc-Arg-OH has been shown to play a role in stabilizing reactive intermediates in certain chemical processes. This stabilizing effect has been observed in diverse applications, including cosmetic chemistry and peptide synthesis sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalkalisci.com.
In cosmetic chemistry, Boc-Arg-OH has been studied for its role in stabilizing reactive intermediates during tanning reactions involving dihydroxyacetone sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalkalisci.com. Research comparing the color development kinetics in tanning reactions with free and Boc-protected basic amino acids highlighted Boc-Arg-OH's contribution to stabilizing these intermediates sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalkalisci.com.
In the context of peptide synthesis, while primarily used as a protected amino acid building block, the use of Boc-protected arginine derivatives can influence reaction outcomes and potentially stabilize intermediates. For example, in the preparation of optically active aldehydes from arginine derivatives, Boc-Arg(Z)2-OH was found to produce good yields, whereas derivatives like Boc-Arg(Tos)-OH led mainly to byproducts peptide.com. This suggests that the choice of protecting group and the structure of the protected arginine derivative can impact the stability of intermediates and the efficiency of the reaction pathway peptide.com.
Analytical and Characterization Methodologies in Boc Arg Oh Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide valuable insights into the molecular structure and functional groups present in Boc-Arg-OH and its complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 119Sn, 1H-1H COSY)
NMR spectroscopy is a primary tool for the structural characterization of Boc-Arg-OH and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the presence and arrangement of atoms within the molecule. For organotin(IV) derivatives of Boc-Arg-OH, ¹¹⁹Sn NMR spectroscopy is employed to investigate the coordination environment around the tin atom. researchgate.netunipa.it Additionally, two-dimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) are utilized to establish proton-proton coupling relationships, aiding in the complete assignment of signals and confirmation of the molecular connectivity. researchgate.netunipa.itresearchgate.net Studies on organotin(IV) complexes with Nα-(tert-Butoxycarbonyl)-L-arginine have successfully utilized ¹H, ¹³C, and ¹¹⁹Sn NMR, along with ¹H-¹H COSY, to elucidate their structures in solution. researchgate.netunipa.it For instance, changes in proton resonances in the ¹H NMR spectra of triphenyltin(IV) derivatives of N-tert-butoxycarbonyl-L-ornithine, a related protected amino acid, have been observed, indicating shifts that can be indicative of the coordination environment around the tin center. researchgate.net ¹H NMR spectra for Boc-Arg-OH itself have been recorded, providing characteristic signals for its protons. spectrabase.comchemicalbook.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in Boc-Arg-OH and its derivatives by analyzing characteristic vibrational frequencies. This technique can confirm the presence of the Boc protecting group, the carboxyl group, and the guanidino group. In studies of organotin(IV) complexes with Nα-(tert-Butoxycarbonyl)-L-arginine, FT-IR spectra have provided evidence regarding the involvement of different functional groups in coordination with the metal center. researchgate.netunipa.itunipa.it Specifically, FT-IR analysis can indicate whether the guanidino group is involved in coordination based on the position and intensity of its characteristic stretching vibrations. researchgate.netunipa.it For example, the ν(C=N-H) frequency of the terminal guanidino group in organotin(IV) complexes of Nα-(tert-Butoxycarbonyl)-L-arginine has been observed to be fairly constant and unshifted relative to the free ligand, indicating that the guanidino groups are not involved in coordination. researchgate.netunipa.it FT-IR measurements have also been used to confirm the functionalization of materials with Boc-Arg-OH. d-nb.info
Fluorescence Spectroscopy for Modified Derivatives
Fluorescence spectroscopy is particularly useful for the characterization of modified arginine derivatives, often those incorporated into peptides or conjugated with fluorophores for applications in bioimaging or assays. This technique allows for the sensitive detection and monitoring of these fluorescently labeled compounds. Research has examined the protonation states of fluorescent arginine derivatives, including those related to Boc-Arg-OH, to optimize fluorescence properties in the context of peptide synthesis for bioimaging. sigmaaldrich.com Fluorogenic substrates incorporating modified arginine, such as those based on the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, are widely used for studying enzyme activity, where the release of the free fluorophore upon cleavage is detected by an increase in fluorescence. mdpi.commerckmillipore.com The synthesis of such fluorogenic tripeptide substrates often involves coupling reactions with protected amino acids like Fmoc-Arg(Pbf)-OH, a derivative of Boc-Arg-OH. mdpi.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of Boc-Arg-OH and related compounds.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring chemical reactions involving Boc-Arg-OH and for purifying the product. HPLC provides a sensitive and efficient method to separate the desired compound from starting materials, reagents, and by-products. Purity assessment of Boc-Arg-OH and its protected derivatives is frequently performed using HPLC, with specifications often requiring purity levels of 98% or higher. omizzur.comglschina.comtcichemicals.comchemimpex.comnetascientific.com HPLC has been utilized in the purification of novel amino acid metabolites, including those potentially related to arginine derivatives. sigmaaldrich.com It is a standard method for quality control of Boc-Arg-OH and its various protected forms, such as Boc-Arg(Pbf)-OH and Boc-Arg(Tos)-OH, ensuring their suitability for use in subsequent synthesis steps like solid-phase peptide synthesis. sigmaaldrich.comomizzur.comtcichemicals.comchemimpex.com
Mass Spectrometry for Molecular Characterization (e.g., MALDI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of Boc-Arg-OH and its derivatives. Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Ionization (ESI) mass spectrometry can provide accurate mass measurements, confirming the identity and purity of the compound. Mass spectrometry is used to confirm that the mass of the synthesized compound is in accordance with the expected standard. omizzur.comglschina.com ESI mass spectrometry has been employed in the characterization of organotin(IV) derivatives of N-tert-butoxycarbonyl-L-ornithine, a related protected amino acid, providing molecular weight information for these complexes. researchgate.net Mass spectrometry can also be used as a standard for chemical analysis of compounds like Boc-L-Arg-OH.HCl. chembk.com Predicted collision cross section values for different adducts of Boc-Arg(Boc)2-OH have been calculated based on mass spectrometry data. uni.lu
Computational and Theoretical Studies on Boc Arg Oh Systems
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations provide detailed insights into the electronic structure of Boc-Arg-OH and the energetics and mechanisms of reactions it undergoes. These calculations can be used to study bond formation and cleavage, transition states, and reaction pathways at an atomic level biorxiv.orguantwerpen.be. For instance, quantum chemical methods can be applied to investigate the reaction of Boc-Arg-OH with other molecules, such as in functionalization reactions researchgate.net. They can help elucidate the role of specific atoms and functional groups in chemical transformations and quantify the energy changes associated with these processes. While specific quantum chemical studies solely focused on the reaction mechanisms and energetics of Boc-Arg-OH were not extensively detailed in the search results, quantum chemical calculations are broadly applied in organic chemistry and peptide chemistry to understand reaction mechanisms and predict reactivity acs.org.
Q & A
Q. How to structure a manuscript’s experimental section for Boc-Arg-OH studies to ensure reproducibility?
- Materials : Specify resin loading (mmol/g), Boc-Arg-OH batch (vendor, purity), and solvent grades.
- Methods : Detail activation time, coupling cycles, and cleavage protocols. Reference supplementary files for NMR spectra and HPLC chromatograms.
- Data Presentation : Use tables to summarize yields, purity, and retention times. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for clarity .
Q. What are best practices for archiving Boc-Arg-OH research data to comply with FAIR principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
